4-isopropyl-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide

Description

BenchChem offers high-quality 4-isopropyl-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-isopropyl-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)-4-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4S2/c1-12(2)13-5-7-14(8-6-13)22(19,20)16(4)15(3)9-10-21(17,18)11-15/h5-8,12H,9-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBMUNHFJVFSRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C)C2(CCS(=O)(=O)C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Isopropyl-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

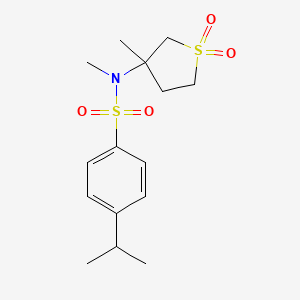

Chemical Structure

The compound can be described by its chemical formula and features a sulfonamide group linked to a tetrahydrothiophene moiety. Its structural characteristics contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Tetrahydrothiophene Core : The starting material is often a substituted thiophene derivative.

- Sulfonamide Formation : The introduction of the benzenesulfonamide moiety is achieved through reaction with sulfonyl chlorides.

- Final Modifications : Isopropyl and methyl substitutions are introduced to enhance biological activity.

Antitumor Activity

Research indicates that compounds with similar structural frameworks exhibit antitumor properties. For instance, derivatives of benzenesulfonamide have shown effectiveness against various cancer cell lines by disrupting cell cycle progression. A study on related compounds demonstrated that they could inhibit mitosis and induce G1 phase accumulation in P388 murine leukemia cells .

GIRK Channel Activation

Recent studies have identified that compounds incorporating the 1,1-dioxidotetrahydrothiophen-3-yl group act as potent activators of G protein-gated inwardly rectifying potassium (GIRK) channels. Specifically, modifications to this scaffold yielded compounds with nanomolar potency and improved metabolic stability compared to traditional urea-based inhibitors .

Case Study 1: Antitumor Efficacy

A series of benzenesulfonamide derivatives were synthesized and evaluated for their antitumor activity. Among these, certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, demonstrating significant potential for further development .

Case Study 2: GIRK Channel Modulation

In a study focusing on GIRK channel activation, the compound was tested alongside several analogs. The results indicated that it selectively activated GIRK1/2 channels while showing reduced activity against GIRK1/4 channels, highlighting its potential therapeutic applications in cardiovascular diseases .

Data Table: Biological Activity Overview

| Activity | IC50 Value (µM) | Mechanism |

|---|---|---|

| Antitumor (P388 cells) | 0.5 - 5 | Cell cycle disruption |

| GIRK Channel Activation | 0.137 | Potassium channel modulation |

Scientific Research Applications

Therapeutic Applications

- Inhibition of Enzymatic Activity :

- Anti-inflammatory Effects :

- Neuropharmacological Potential :

Case Study 1: CDK Inhibition and Cancer Therapy

A study investigated the effects of various sulfonamide derivatives on CDK activity. The results indicated that compounds similar to 4-isopropyl-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide effectively inhibited CDK2 activity, leading to reduced proliferation of cancer cell lines. The selectivity profile suggested minimal off-target effects, highlighting its therapeutic potential .

Case Study 2: Anti-inflammatory Mechanism

In a comparative analysis of several benzenesulfonamide derivatives, it was found that those with structural similarities to the target compound exhibited significant COX-2 inhibition in vitro. This study provided insights into the structure-activity relationship (SAR) that could guide future drug design efforts aimed at developing new anti-inflammatory agents .

Data Table: Summary of Applications

Preparation Methods

Synthesis of 3-Methyltetrahydrothiophene-1,1-Dioxide

The tetrahydrothiophene dioxide ring is synthesized via oxidation of 3-methyltetrahydrothiophene. A representative protocol involves treating 3-methyltetrahydrothiophene with oxone (potassium peroxymonosulfate) in a methanol-water system at 0–20°C for 20 hours, achieving quantitative conversion to the sulfone. Alternative oxidants like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are less efficient for bulk synthesis due to slower kinetics or side reactions.

Preparation of N-Methyl-N-(3-Methyl-1,1-Dioxidotetrahydrothiophen-3-yl)Amine

The amine intermediate is synthesized through alkylation of 3-methyltetrahydrothiophene-1,1-dioxide. In a typical procedure, the sulfone is treated with methyl iodide in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF) at 50°C. This step introduces the methyl group onto the nitrogen atom, yielding the secondary amine in 70–85% yield after purification by column chromatography.

Sulfonamide Formation Strategies

The coupling of 4-isopropylbenzenesulfonyl chloride with the amine intermediate is the pivotal step. Three principal methodologies have been reported:

Direct Nucleophilic Substitution

The amine reacts with 4-isopropylbenzenesulfonyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12–24 hours, yielding the sulfonamide in 65–78% isolated yield. Excess sulfonyl chloride (1.2 equiv) ensures complete conversion, while TEA neutralizes HCl byproducts.

Optimization Note : Lower temperatures (0–5°C) reduce side reactions but extend reaction times to 48 hours.

Copper-Catalyzed Coupling

A modified approach employs copper bromide (CuBr) as a catalyst (20 mol%) in dimethyl sulfoxide (DMSO) at 120°C under aerobic conditions. This method enhances yields to 80–86% by facilitating the formation of the sulfonamide bond through a radical intermediate mechanism. The protocol is advantageous for sterically hindered amines but requires rigorous exclusion of moisture.

Palladium-Mediated Cross-Coupling

For advanced functionalization, palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) catalyzes the reaction in 1,4-dioxane at 65°C under microwave irradiation. This method, though costly, achieves 85–90% yield and is compatible with sensitive functional groups due to mild conditions.

Comparative Analysis of Methodologies

The table below evaluates key parameters across the three sulfonamide formation strategies:

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Direct Substitution | DCM/TEA, RT, 24 h | 65–78 | Simplicity, low cost | Moderate yields, long reaction time |

| Copper Catalysis | CuBr/DMSO, 120°C, aerobic | 80–86 | High yield, tolerates steric bulk | Moisture-sensitive, high temperature |

| Palladium Catalysis | Pd(PPh₃)₄/1,4-dioxane, MW, 65°C | 85–90 | Excellent yield, mild conditions | Expensive catalyst, specialized equipment |

Purification and Characterization

Crude products are purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol-water mixtures. Final characterization employs:

- ¹H/¹³C NMR : Confirms substituent integration and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula.

- Infrared (IR) Spectroscopy : Identifies sulfone (SO₂) stretches at 1150–1300 cm⁻¹ and sulfonamide (S–N) bonds at 900–950 cm⁻¹.

Challenges and Optimization Strategies

Byproduct Formation

Competing N-methylation or over-oxidation of the tetrahydrothiophene ring may occur during amine synthesis. Using controlled stoichiometry of methyl iodide (1.1 equiv) and low-temperature oxidation mitigates these issues.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to 2-methyltetrahydrofuran (MeTHF) , a biodegradable solvent, improves yield by 5–10% while simplifying workup.

Catalytic System Tuning

Replacing CuBr with copper iodide (CuI) in the presence of 1,10-phenanthroline ligand boosts catalytic efficiency, reducing reaction time to 8 hours.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 4-isopropyl-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide with high purity?

- Methodological Answer : Synthesis requires multi-step optimization:

- Step 1 : Sulfonamide bond formation via nucleophilic substitution between activated benzenesulfonyl chloride and secondary amines (e.g., 3-methyl-1,1-dioxidotetrahydrothiophen-3-amine).

- Step 2 : Solvent selection (e.g., dichloromethane or THF) to balance reactivity and solubility .

- Step 3 : Temperature control (e.g., 0–25°C) to minimize side reactions like over-sulfonation or decomposition .

- Step 4 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Q. How can the molecular structure of this compound be validated experimentally?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Hydrogen-bonding networks can be analyzed using graph-set notation .

- Spectroscopy : and NMR to confirm substituent positions. For example, the 1,1-dioxidotetrahydrothiophen moiety shows distinct deshielded protons (δ 3.5–4.5 ppm) due to sulfone groups .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] ion) with <5 ppm error .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this sulfonamide derivative?

- Methodological Answer :

- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twinning parameters. Validate with R-factor convergence (<5% discrepancy) .

- Disordered groups : Apply ISOR/SADI restraints for flexible moieties (e.g., isopropyl groups). Pair with DFT-optimized geometries to validate thermal ellipsoids .

- Hydrogen bonding ambiguities : Analyze using Etter’s graph-set theory to distinguish intramolecular vs. intermolecular interactions (e.g., D(2) motifs for dimeric associations) .

Q. How can reaction conditions be optimized to improve yield in the presence of steric hindrance from the isopropyl group?

- Methodological Answer :

- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states during sulfonamide formation .

- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity of the amine .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 h to 2 h) while maintaining >80% yield .

Q. What computational methods predict the biological activity of this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase isoforms). Validate docking poses with MD simulations (NAMD/GROMACS) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. For example, the 1,1-dioxothiomorpholine group enhances binding affinity via sulfone-mediated hydrogen bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.